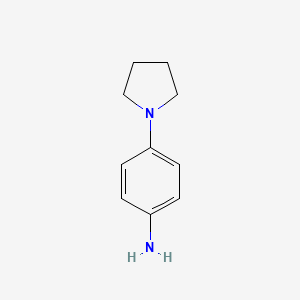

4-(Pyrrolidin-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAARCWOADCWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355614 | |

| Record name | 4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2632-65-7 | |

| Record name | 4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Pyrrolidin-1-yl)aniline: Properties, Synthesis, and Applications

Introduction: Unveiling a Privileged Scaffold in Modern Chemistry

In the landscape of medicinal chemistry and materials science, certain molecular scaffolds consistently emerge as cornerstones for innovation. 4-(Pyrrolidin-1-yl)aniline, a deceptively simple aromatic amine, is one such structure. It is characterized by an aniline core—a benzene ring bearing an amino group—at which the para-position is substituted with a five-membered, saturated nitrogen heterocycle, the pyrrolidine ring.[1] This unique amalgamation of a flat, electron-rich aromatic system with a three-dimensional, basic aliphatic heterocycle imparts a fascinating profile of reactivity, stereochemistry, and biological potential.

The pyrrolidine ring is a prevalent feature in over 20 FDA-approved drugs, valued for its ability to introduce sp³-hybridized carbons that explore chemical space three-dimensionally, contribute to the molecule's stereochemistry, and enhance solubility and metabolic stability.[2][3][4] When appended to the aniline moiety, it creates a versatile building block, a "privileged scaffold," that serves as a pivotal intermediate in the synthesis of a diverse array of complex molecules, from potent enzyme inhibitors to advanced organic materials.

This guide provides an in-depth technical exploration of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its core chemical properties, illuminate its structural features through spectroscopic analysis, detail robust synthetic protocols, and explore its applications, grounding all claims in authoritative references.

Molecular Structure and Core Chemical Identity

The fundamental identity of this compound is defined by its constituent parts: the aniline and the pyrrolidine. The tertiary amine of the pyrrolidine ring is directly bonded to the C4 position of the aniline ring.

Caption: 2D Structure of this compound.

The presence of two nitrogen atoms—one primary aromatic amine and one tertiary aliphatic amine—makes the molecule basic.[1] The lone pair of electrons on the pyrrolidine nitrogen can participate in resonance with the aromatic ring, influencing the electron density and reactivity of both the ring and the primary amino group.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is paramount for its application in synthesis and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 2632-65-7 | [1][5] |

| Molecular Formula | C₁₀H₁₄N₂ | [1][6] |

| Molecular Weight | 162.23 g/mol | [5] |

| Appearance | Low-Melting Solid or Solid | [1] |

| IUPAC Name | This compound | [6] |

| SMILES | C1CCN(C1)c1ccc(cc1)N | [1] |

| InChI Key | URAARCWOADCWLA-UHFFFAOYSA-N | [5] |

Spectroscopic Data Interpretation

Spectroscopic analysis provides the definitive structural confirmation of the molecule. While a comprehensive dataset for this specific molecule is not centrally published, data from analogous structures and general chemical principles allow for a reliable prediction of its spectral features.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the aniline ring will appear as two doublets in the aromatic region (approx. 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The pyrrolidine protons will manifest as two multiplets in the aliphatic region: one for the four protons alpha to the nitrogen (approx. 3.0-3.5 ppm) and another for the four beta protons (approx. 1.8-2.2 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display six unique signals. Four signals in the aromatic region (approx. 110-150 ppm) corresponding to the benzene carbons, and two signals in the aliphatic region for the alpha and beta carbons of the pyrrolidine ring (approx. 45-55 ppm and 20-30 ppm, respectively).[7]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M+) peak corresponding to the molecular weight (m/z = 162.23). Fragmentation patterns would likely involve the loss of fragments from the pyrrolidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine (two bands around 3350-3450 cm⁻¹), C-H stretches for the aromatic and aliphatic components, C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and C-N stretching vibrations.

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The choice of method depends on the starting materials, desired scale, and reaction conditions.

Key Synthetic Workflow: Buchwald-Hartwig Amination

One of the most robust and widely used methods for forming aryl-nitrogen bonds is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction provides a direct and efficient route to this compound from readily available starting materials.

Caption: Workflow for Buchwald-Hartwig Amination Synthesis.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

Causality: This protocol is chosen for its high efficiency, functional group tolerance, and general applicability. The palladium catalyst, in conjunction with a phosphine ligand, forms an active complex that facilitates the coupling of the aniline halide with pyrrolidine. The strong, non-nucleophilic base is crucial for deprotonating the pyrrolidine and regenerating the active catalyst. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the palladium catalyst.

Materials:

-

4-Bromoaniline

-

Pyrrolidine

-

Sodium tert-butoxide (NaOtBu)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Anhydrous Toluene

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add 4-bromoaniline (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and BINAP (0.015 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe to the flask. Stir the mixture for 10 minutes to ensure homogeneity.

-

Reactant Addition: Add pyrrolidine (1.2 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Equip the flask with a reflux condenser, and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching and Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile intermediate. Its primary amine serves as a synthetic handle for a multitude of chemical transformations, allowing for its incorporation into larger, more complex molecules.

Scaffold for Bioactive Molecules

The this compound moiety is a key component in the development of various therapeutic agents. The pyrrolidine group can form critical hydrogen bonds and van der Waals interactions within protein binding pockets, while the aniline nitrogen provides a point for further chemical elaboration to modulate potency, selectivity, and pharmacokinetic properties.[2]

-

Enzyme Inhibitors: Derivatives have been investigated as inhibitors for various enzymes. For instance, aryl pyrrolidinone anilides have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a novel target in herbicide action, showcasing the scaffold's relevance in disrupting biological pathways.[8]

-

Receptor Modulators: The structure can be found in compounds designed as selective androgen receptor modulators (SARMs) and other receptor agonists or antagonists.[2]

-

Anticancer and Antimicrobial Agents: The pyrrolidine nucleus is integral to numerous compounds with demonstrated antiproliferative and antimicrobial activities.[2][4]

Caption: Role as a building block in a drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as harmful and an irritant.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

GHS Pictogram: GHS07 (Harmful/Irritant).[5]

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from light.[5]

-

Conclusion

This compound represents a powerful convergence of structural features that make it an invaluable tool for the modern chemist. Its combination of aromatic and saturated heterocyclic components, coupled with the reactive primary amine, provides a versatile platform for the synthesis of complex, high-value molecules. From its foundational role in building diverse chemical libraries for drug discovery to its potential in materials science, a deep understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential. This guide serves as a technical foundation for researchers and developers aiming to leverage this privileged scaffold in their scientific endeavors.

References

-

PubChem. 4-(Pyrrolidin-1-ylcarbonyl)aniline. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Krishnan, S., et al. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 12(4), 419-431. [Link]

-

Brogi, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

ChemBK. 4-(piperidin-1-yl)aniline. [Link]

-

Lherbet, C., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science, 382(6671), eadj7938. [Link]

-

Royal Society of Chemistry. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Matrix Fine Chemicals. This compound | CAS 2632-65-7. [Link]

-

PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. This compound, 98% Purity, C10H14N2, 25 grams. [Link]

-

PubChem. 2-(Pyrrolidin-1-yl)aniline. National Center for Biotechnology Information. [Link]

-

Wikipedia. 4-Pyrrolidinylpyridine. [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]

Sources

- 1. CAS 2632-65-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 2632-65-7 [sigmaaldrich.com]

- 6. This compound | CAS 2632-65-7 [matrix-fine-chemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.ca [fishersci.ca]

4-(Pyrrolidin-1-yl)aniline CAS number 2632-65-7

An In-Depth Technical Guide to 4-(Pyrrolidin-1-yl)aniline (CAS 2632-65-7): Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

This compound is a key heterocyclic building block that merges two privileged pharmacophores: the saturated pyrrolidine ring and the versatile aniline moiety. The pyrrolidine scaffold, a five-membered nitrogen heterocycle, is a ubiquitous feature in over 20 FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and a basic nitrogen center for molecular interactions.[1][2] The aniline group serves as a critical synthetic handle, enabling a wide array of chemical transformations. This guide provides an in-depth technical overview of this compound for researchers and drug development professionals, covering its core properties, modern synthesis protocols, analytical characterization, and strategic applications in medicinal chemistry.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a chemical entity is the foundation of its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2632-65-7 | [3][4][5] |

| Molecular Formula | C₁₀H₁₄N₂ | [3][6] |

| Molecular Weight | 162.23 g/mol | [5][6][7] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-(1-Pyrrolidinyl)phenylamine, Benzenamine, 4-(1-pyrrolidinyl)- | [4][5][7] |

| Appearance | Solid, Low-Melting Solid | [4] |

| Purity | Typically ≥97% | [5][6][7] |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [6][7] |

| SMILES | NC1=CC=C(N2CCCC2)C=C1 | [5] |

| InChI Key | URAARCWOADCWLA-UHFFFAOYSA-N | [6][7] |

Synthesis and Purification

The construction of the C(aryl)-N(pyrrolidine) bond is the central challenge in synthesizing this compound. While classical methods like nucleophilic aromatic substitution are often limited by harsh conditions and narrow scope, modern palladium-catalyzed cross-coupling reactions offer a robust and highly versatile solution.

Recommended Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides under relatively mild conditions.[8][9] This methodology is the gold standard for preparing compounds like this compound due to its broad functional group tolerance and high efficiency.

Causality of Component Selection:

-

Palladium Pre-catalyst (e.g., Pd₂(dba)₃): Provides the active Pd(0) species required to initiate the catalytic cycle.

-

Ligand (e.g., Xantphos): A crucial component that stabilizes the palladium center, prevents catalyst decomposition, and facilitates the key steps of oxidative addition and reductive elimination. Bidentate ligands like Xantphos are often superior for preventing dimer formation and accelerating the reaction.[8]

-

Base (e.g., Cs₂CO₃ or NaOtBu): Serves to deprotonate the amine (pyrrolidine), generating the active nucleophile for coupling and neutralizing the acid produced during the reaction.

-

Solvent (e.g., Toluene or Dioxane): Anhydrous, non-protic solvents are required to prevent quenching of the base and interference with the catalytic cycle.

Step-by-Step Experimental Protocol:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the base (e.g., cesium carbonate, 1.5 equivalents) and the aryl halide (e.g., 4-bromoaniline, 1.0 equivalent).

-

Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of pyrrolidine (1.2 equivalents).

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Discovery

This compound is not typically a final drug product but rather a valuable intermediate. Its structure provides two key points for diversification, making it an attractive starting point for building libraries of compounds for structure-activity relationship (SAR) studies.[10]

-

The Pyrrolidine Nitrogen: As a secondary amine integrated into a ring, it confers basicity and a defined 3D vector, which can be crucial for anchoring into the binding pockets of biological targets like kinases or GPCRs.[1]

-

The Aniline Amino Group: This primary amine is a highly versatile functional group. It can be readily acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used in further coupling reactions to build more complex molecular architectures.

Conceptual Derivatization Pathways

The diagram below illustrates how this compound serves as a central hub for generating diverse chemical scaffolds.

Caption: Derivatization strategies using this compound as a core scaffold.

Analytical Characterization Workflow

Ensuring the identity, purity, and structural integrity of a synthesized compound is paramount. A standard, self-validating analytical workflow is essential.

5.1 Purity Assessment: High-Performance Liquid Chromatography (HPLC)

-

System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Detection: UV detector set at 254 nm and 280 nm.

-

Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak.

5.2 Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire a proton spectrum. Expect to see multiplets in the aromatic region (~6.5-7.5 ppm) corresponding to the aniline ring protons, and multiplets in the aliphatic region (~1.8-3.5 ppm) for the pyrrolidine ring protons. The primary amine (-NH₂) protons will appear as a broad singlet.

-

¹³C NMR: Acquire a carbon spectrum. Expect distinct signals for the four unique aromatic carbons and the two unique aliphatic carbons of the pyrrolidine ring.

5.3 Molecular Weight Confirmation: Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) is typically used for this type of molecule.

-

Analysis: In positive ion mode, the primary species observed will be the protonated molecule [M+H]⁺, which should correspond to a mass/charge (m/z) ratio of approximately 163.24.

Analytical Workflow Diagram

Caption: Logical workflow for the analytical characterization of the target compound.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its potential hazards. Like many aniline derivatives, it should be treated as toxic.[11]

| Safety Aspect | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [7] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][12] |

Handling Guidelines:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental contact, immediately flush the affected area with copious amounts of water.[11]

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Protect from light and air. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[6]

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. ResearchGate. [Link]

-

aniline (extra pure) - msds cas. msds-cas.com. [Link]

-

This compound | CAS 2632-65-7. Matrix Fine Chemicals. [Link]

-

Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. ResearchGate. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Synthesis of Amines. Chemistry LibreTexts. [Link]

-

(PDF) Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. ResearchGate. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

-

New 4(1H)-pyridinone derivatives as analgesic agents. PubMed. [Link]

-

Synthesis of 4-pyrrolidinopyridine. PrepChem.com. [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

-

22.3 Synthesis of Amines. YouTube. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Amines: Synthesis and Reactions. Al-Mustansiriyah University. [Link]

-

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline: Key Intermediate for Pharmaceutical Synthesis. lookchem.com. [Link]

-

Buchwald coupling of 1 with various anilines and 2‐aminopyridines... ResearchGate. [Link]

-

method 8131 aniline and selected derivatives by gas chromatography. EPA. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. This compound | CAS 2632-65-7 [matrix-fine-chemicals.com]

- 4. CAS 2632-65-7: this compound | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | 2632-65-7 [sigmaaldrich.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. research.rug.nl [research.rug.nl]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. aksci.com [aksci.com]

Spectroscopic data of 4-(Pyrrolidin-1-yl)aniline (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Pyrrolidin-1-yl)aniline

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the aromatic amine this compound (CAS No: 2632-65-7)[1]. Aimed at researchers, scientists, and drug development professionals, this document details the experimental protocols and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causality behind experimental choices and establishes self-validating systems for data acquisition and interpretation, ensuring scientific integrity and reproducibility for this versatile chemical building block.

This compound is an organic compound featuring a pyrrolidine ring attached to the para-position of an aniline moiety[1]. Its molecular structure, combining an electron-rich aromatic system with a saturated heterocycle, makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The primary amine group is a key reactive site for various chemical transformations, including coupling reactions and nucleophilic substitutions[1]. Given its role as a foundational precursor, unambiguous structural confirmation and purity assessment are critical. This guide provides a detailed spectroscopic dossier, establishing a benchmark for its analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic framework, including connectivity and chemical environment.

Experimental Protocol: NMR Analysis

The acquisition of high-resolution, artifact-free NMR spectra is contingent upon a robust and well-considered experimental protocol.

Instrumentation:

-

Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance series operating at 400 MHz for proton observation, equipped with a broadband probe.

-

Software: TopSpin™ (Bruker) or similar software for data acquisition and processing.

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. It is an excellent solvent for many organic molecules and its residual proton signal (at ~7.26 ppm) and carbon signals (a triplet at ~77.16 ppm) are well-characterized and typically do not interfere with signals from the analyte.

-

Sample Weighing: Accurately weigh 10-15 mg of this compound.

-

Dissolution & Transfer: Dissolve the sample in approximately 0.7 mL of CDCl₃. For referencing, the solvent signal can be used, or a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ=0.00 ppm). Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Pulse Program: A standard 30-degree pulse experiment (zg30) is employed to ensure quantitative integration without saturating the signals.

-

Number of Scans: 16 scans are typically sufficient for a high signal-to-noise ratio.

-

Relaxation Delay (d1): A 2-second delay ensures full relaxation of protons between scans.

-

-

¹³C{¹H} NMR:

-

Pulse Program: A proton-decoupled experiment with a 30-degree pulse (zgpg30) is used to produce a spectrum with a single peak for each unique carbon atom, simplifying interpretation.

-

Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a higher number of scans (e.g., 1024) is required to achieve adequate signal intensity.

-

Workflow for NMR Spectroscopic Analysis

Caption: Standard workflow for NMR analysis of organic compounds.

¹H NMR Spectral Data and Interpretation

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Protons) |

| ~6.85 | d | 2H | Ar-H (ortho to -NH₂) |

| ~6.60 | d | 2H | Ar-H (ortho to Pyrrolidine) |

| ~3.55 | br s | 2H | -NH₂ |

| ~3.25 | t | 4H | N-CH₂ (Pyrrolidine) |

| ~2.00 | t | 4H | -CH₂- (Pyrrolidine) |

-

Aromatic Region (δ 6.5-7.0 ppm): The spectrum exhibits a classic AA'BB' spin system, characteristic of a 1,4-disubstituted benzene ring. The doublet at approximately 6.85 ppm corresponds to the two aromatic protons ortho to the strongly electron-donating amino group. The other doublet, shifted slightly upfield to around 6.60 ppm, is assigned to the protons ortho to the pyrrolidine nitrogen.

-

Amine Protons (δ ~3.55 ppm): A broad singlet integrating to two protons is observed, which is characteristic of the primary amine (-NH₂) protons. The broadness is due to quadrupolar relaxation from the ¹⁴N nucleus and potential chemical exchange.

-

Pyrrolidine Protons (δ 2.00-3.25 ppm): Two triplets are observed, each integrating to four protons. The downfield triplet at ~3.25 ppm is assigned to the four methylene protons directly attached to the nitrogen atom, which are deshielded. The upfield triplet at ~2.00 ppm corresponds to the remaining four methylene protons in the pyrrolidine ring.

¹³C NMR Spectral Data and Interpretation

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment (Carbons) |

| ~144.5 | Ar-C (C-NH₂) |

| ~140.0 | Ar-C (C-N Pyrrolidine) |

| ~120.0 | Ar-CH (ortho to -NH₂) |

| ~115.5 | Ar-CH (ortho to Pyrrolidine) |

| ~48.0 | N-CH₂ (Pyrrolidine) |

| ~25.5 | -CH₂- (Pyrrolidine) |

-

Aromatic Carbons (δ 115-145 ppm): Four distinct signals appear in the aromatic region, consistent with a symmetrically 1,4-disubstituted ring. The two downfield signals are quaternary carbons attached to nitrogen atoms (~144.5 ppm for C-NH₂ and ~140.0 ppm for C-N). The two upfield signals at ~120.0 ppm and ~115.5 ppm are the protonated aromatic carbons.

-

Pyrrolidine Carbons (δ 25-50 ppm): The signal at ~48.0 ppm corresponds to the two equivalent methylene carbons directly bonded to the pyrrolidine nitrogen. The signal further upfield at ~25.5 ppm represents the two equivalent beta-methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Analysis

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal preparation.

Instrumentation:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Thermo Scientific Nicolet iS5, equipped with a diamond ATR accessory.

Sample Preparation & Acquisition:

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrumental contributions.

-

Sample Application: A small amount of solid this compound is placed onto the ATR crystal.

-

Data Collection: A pressure arm is engaged to ensure firm contact. The spectrum is then recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Workflow for IR Spectroscopic Analysis

Caption: Workflow for functional group analysis using FTIR-ATR spectroscopy.

IR Spectral Data and Interpretation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3430, ~3350 | Strong, Sharp | N-H Asymmetric & Symmetric Stretch (Primary Amine) |

| ~2960, ~2850 | Medium | C-H Aliphatic Stretch (Pyrrolidine) |

| ~1620 | Strong | C=C Aromatic Ring Stretch |

| ~1525 | Strong | N-H Scissoring (Bending) |

| ~1265 | Strong | C-N Aromatic Stretch |

| ~820 | Strong, Sharp | C-H Out-of-Plane Bend (p-disubstituted) |

-

N-H Region: The presence of two distinct, sharp peaks around 3430 and 3350 cm⁻¹ is definitive proof of a primary amine (-NH₂) group, corresponding to its asymmetric and symmetric stretching modes, respectively[2].

-

C-H Region: Aliphatic C-H stretching from the pyrrolidine ring is observed as medium intensity bands below 3000 cm⁻¹ (~2960, 2850 cm⁻¹).

-

Fingerprint Region: The strong band at ~1620 cm⁻¹ is due to the C=C stretching of the aromatic ring. The prominent absorption at ~1525 cm⁻¹ is assigned to the N-H bending vibration. A strong C-N stretch for the aromatic amine is visible around 1265 cm⁻¹. Finally, the sharp band at ~820 cm⁻¹ is highly characteristic of the out-of-plane C-H bending for a 1,4- (or para-) substituted benzene ring, confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through analysis of its fragmentation patterns.

Experimental Protocol: MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like anilines, typically yielding the protonated molecular ion with minimal fragmentation.

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight), with an ESI source.

Sample Preparation & Acquisition:

-

Solution Preparation: Prepare a dilute solution (~100 µg/L) of the sample in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to promote protonation in positive ion mode.

-

Infusion: The sample is introduced into the ESI source via direct infusion with a syringe pump at a low flow rate (5-10 µL/min).

-

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI+.

-

Mass Range: m/z 50-400.

-

Data Analysis: The resulting spectrum is analyzed for the mass-to-charge ratio (m/z) of the parent ion.

-

Workflow for Mass Spectrometric Analysis

Caption: Workflow for molecular weight determination by ESI-MS.

MS Spectral Data and Interpretation

The molecular formula of this compound is C₁₀H₁₄N₂[1][3].

Table 4: Mass Spectrometry Data for this compound (ESI+)

| Theoretical Mass | Observed m/z | Assignment |

| 162.1157 | ~163.1235 | [M+H]⁺ |

-

Molecular Ion Peak ([M+H]⁺): The theoretical monoisotopic mass of the neutral molecule (M) is 162.1157 Da. In positive mode ESI, the molecule readily accepts a proton at one of its basic nitrogen sites. The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ is therefore ~163.1235. The observation of a base peak at this m/z value in the mass spectrum unequivocally confirms the molecular weight of the compound.

Conclusion

The collective spectroscopic data provides a definitive and coherent structural characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, confirming the 1,4-disubstituted aromatic ring and the pyrrolidine substituent. IR spectroscopy validates the presence of the key primary amine and aliphatic functional groups, while also corroborating the aromatic substitution pattern. Finally, high-resolution mass spectrometry confirms the elemental composition by providing an accurate molecular weight. This comprehensive guide serves as an authoritative reference, equipping scientists with the necessary analytical protocols and benchmark data for the confident identification and quality control of this compound in research and development settings.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR transmission spectrum of aniline. Retrieved from [Link]

Sources

Synthesis of 4-(Pyrrolidin-1-yl)aniline and its derivatives

An In-Depth Technical Guide to the Synthesis of 4-(Pyrrolidin-1-yl)aniline and Its Derivatives

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a vital building block for a multitude of biologically active compounds. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, imparts favorable physicochemical properties to drug candidates, such as enhanced aqueous solubility and metabolic stability, while the aniline moiety provides a versatile handle for further chemical elaboration.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for constructing this compound and its derivatives, intended for researchers, chemists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of key reactions, offer field-proven insights into experimental design, and provide detailed, actionable protocols.

Strategic Importance in Drug Discovery

The prevalence of the N-aryl pyrrolidine motif in FDA-approved drugs underscores its significance.[3] From oncology to infectious diseases and central nervous system disorders, this structural unit frequently forms part of the core pharmacophore, interacting with biological targets through hydrogen bonding and hydrophobic interactions.[1] The non-planar, sp³-rich nature of the pyrrolidine ring allows for superior three-dimensional exploration of protein binding pockets compared to its flat, aromatic counterparts.[2] Consequently, robust and scalable synthetic access to this compound and its analogues is a critical objective in pharmaceutical research and development.

Core Synthetic Methodologies

The formation of the crucial C-N bond between the aniline ring and the pyrrolidine nitrogen can be accomplished through several powerful synthetic transformations. The choice of method is dictated by factors such as substrate availability, functional group tolerance, and scalability requirements.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as the preeminent method for forging aryl C-N bonds, prized for its exceptional scope and functional group tolerance.[4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aromatic amines, largely supplanting harsher, classical methods.[4][5]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle initiated by the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex. Subsequent coordination of the amine (pyrrolidine) and deprotonation by a base forms a palladium-amido complex. The cycle culminates in reductive elimination, which yields the desired N-aryl pyrrolidine product and regenerates the active Pd(0) catalyst.[6]

Causality in Experimental Design:

-

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand, is paramount. Sterically hindered, electron-rich ligands like X-Phos or bidentate ligands such as BINAP are often employed.[4][7] These ligands facilitate the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive palladium dimers.[4]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) are the most common choices, as they are sufficiently strong to deprotonate pyrrolidine without engaging in competitive side reactions.[7][8]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and prevent quenching of the strong base.

Workflow: Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a more classical, metal-free approach. However, its application is contingent on the electronic properties of the aromatic substrate.

Mechanistic Rationale: The SNAr reaction is typically a two-step process involving the addition of a nucleophile (pyrrolidine) to an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] In the subsequent elimination step, the leaving group is expelled, restoring the aromaticity of the ring.[10] For this pathway to be viable, the aromatic ring must be "activated" by at least one potent electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group.[10][11]

Causality in Experimental Design:

-

Substrate Requirement: The starting material must be an activated aryl halide, for instance, 4-fluoronitrobenzene. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions.

-

Reaction Sequence: The synthesis of this compound via SNAr is a two-stage process. First, the SNAr reaction is performed on the activated precursor (e.g., 4-fluoronitrobenzene) to yield 1-nitro-4-(pyrrolidin-1-yl)benzene. The second stage involves the chemical reduction of the nitro group to the target aniline, using standard conditions such as H₂/Pd-C, or Sn/HCl.

Workflow: SNAr Pathway

Caption: Two-stage synthesis via Nucleophilic Aromatic Substitution.

Reductive Amination

While less direct for the parent compound, reductive amination is a powerful strategy for synthesizing N-aryl pyrrolidines from diketones and anilines, making it highly relevant for creating certain derivatives.[12] This one-pot procedure involves the formation of an imine or enamine intermediate, followed by in-situ reduction.[13]

Mechanistic Rationale: The reaction between an aniline and a 1,4-dicarbonyl compound (such as succinaldehyde or a derivative) initially forms an enamine or iminium ion. This intermediate can then cyclize. Subsequent reduction with a hydride source like sodium cyanoborohydride (NaCNBH₃) or through catalytic transfer hydrogenation yields the saturated pyrrolidine ring.[12][13]

Causality in Experimental Design:

-

Choice of Carbonyl: The selection of the diketone determines the substitution pattern on the resulting pyrrolidine ring.

-

Reducing Agent: Mild reducing agents like NaCNBH₃ are preferred because they selectively reduce the iminium ion in the presence of the starting carbonyl groups. More recently, catalytic transfer hydrogenation using iridium catalysts has emerged as a greener, more efficient alternative.[12]

Quantitative Method Comparison

| Method | Key Reagents | Typical Yield | Temperature (°C) | Pros | Cons |

| Buchwald-Hartwig Amination | Aryl Halide, Pyrrolidine, Pd-Catalyst, Ligand, Base | 80-98% | 80-120 | Excellent scope, high yield, tolerates many functional groups.[4][7] | Cost of catalyst/ligand, requires inert atmosphere. |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide, Pyrrolidine, Base | 70-95% (per step) | 25-100 | Metal-free, inexpensive reagents.[11] | Limited to activated substrates, often requires a subsequent reduction step. |

| Reductive Amination | Aniline, 1,4-Diketone, Reducing Agent | 60-90% | 25-80 | One-pot procedure, good for building substituted pyrrolidines.[12] | Less direct for the parent compound, potential for side reactions. |

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol describes a representative synthesis of this compound from 4-bromoaniline.

Materials:

-

4-Bromoaniline (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos, 0.02 eq)

-

Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 eq), X-Phos (0.02 eq), and sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene, followed by 4-bromoaniline (1.0 eq) and pyrrolidine (1.2 eq) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-bromoaniline is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure.

-

Isolation: Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as the final product.

Synthesis of Key Derivatives

The this compound core is a versatile platform for diversification. The electron-donating nature of the pyrrolidine group activates the aniline ring, while the primary amine provides a nucleophilic handle.

-

N-Acylation/Sulfonylation: The primary amino group can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides (e.g., to produce 4-(pyrrolidin-1-ylsulfonyl)aniline derivatives[]), to generate amides and sulfonamides, respectively. These functional groups are prevalent in many pharmaceutical agents.

-

Use in Multicomponent Reactions: The aniline moiety can participate in powerful one-pot multicomponent reactions to rapidly build molecular complexity, for instance, in the synthesis of pyrrolidinone derivatives.[15][16]

-

Analgesic and Anti-inflammatory Agents: Derivatives synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines have shown promise as analgesic and anti-inflammatory compounds.[17]

Conclusion

The synthesis of this compound and its derivatives is a mature yet continually evolving field. While the Buchwald-Hartwig amination offers the most versatile and high-yielding route to the core structure, classical methods like SNAr remain valuable for specific substrates. The strategic application of these methodologies empowers medicinal chemists to efficiently generate diverse libraries of pyrrolidine-containing compounds, accelerating the discovery of novel therapeutics.[2][3] A thorough understanding of the mechanistic principles behind each synthetic choice is crucial for troubleshooting, optimization, and the successful translation of laboratory-scale procedures to industrial production.

References

- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen

- Controlled experiments for reductive amination of LA into pyrrolidinone. (n.d.).

- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. (n.d.). ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]

-

Synthesis question: Using reductive amination to form pyrrolidine. (2020). Chemistry Stack Exchange. [Link]

-

Laboratory and commercial preparations of aniline other than reduction of nitroarenes. (2020). Chemistry Stack Exchange. [Link]

-

Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. (2023). PubMed. [Link]

-

Synthesis of pyrrolidones via reductive amination of LA. (n.d.). ResearchGate. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH. [Link]

-

Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (n.d.). Beilstein Journals. [Link]

-

Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. (n.d.). Semantic Scholar. [Link]

-

Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. (2010). PubMed - NIH. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH. [Link]

-

This compound. (n.d.). PubChem - NIH. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 17. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Engine: A Technical Guide to the Biological Significance of the 4-(Pyrrolidin-1-yl)aniline Scaffold

Abstract

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The 4-(Pyrrolidin-1-yl)aniline moiety, while unassuming in its standalone form, has emerged as a cornerstone in medicinal chemistry, serving as a versatile and highly effective building block for a diverse array of biologically active compounds. This technical guide delves into the multifaceted roles of the this compound core, moving beyond a simple catalog of its derivatives to provide a deeper understanding of its intrinsic value. We will explore its synthesis, the physicochemical advantages it imparts, and its critical contributions to the biological activity of compounds targeting a spectrum of diseases, from acute myeloid leukemia to inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery pipelines.

The this compound Core: Structure and Strategic Importance

At its essence, this compound is a disubstituted benzene ring, featuring an amino group at one end and a pyrrolidine ring attached via its nitrogen atom at the para position.[1] This seemingly simple arrangement is a masterstroke of chemical design, offering a unique convergence of properties that make it a favored scaffold in medicinal chemistry.

The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in numerous FDA-approved drugs.[2] Its inclusion in a molecular structure can confer several advantages:

-

Improved Physicochemical Properties: The pyrrolidine moiety can enhance aqueous solubility and modulate lipophilicity, crucial parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

-

Metabolic Stability: The saturated nature of the pyrrolidine ring often imparts greater resistance to metabolic degradation compared to other cyclic or linear structures.[4]

-

Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows for a more effective exploration of the three-dimensional space within a biological target's binding pocket, a phenomenon known as "pseudorotation".[5][6] This can lead to enhanced potency and selectivity.

-

Hydrogen Bond Acceptor: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[3]

The aniline portion of the scaffold is equally important, particularly in the realm of kinase inhibition. The amino group serves as a key hydrogen bond donor and acceptor, enabling the molecule to anchor itself within the hinge region of the ATP-binding pocket of many kinases.[4]

Synthesis of the this compound Scaffold

The versatility of this compound as a building block is matched by the robustness of its synthesis. A common and effective method involves the palladium-catalyzed Buchwald-Hartwig amination.

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the core scaffold.

Materials:

-

4-Bromoaniline

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)2)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoaniline (1.0 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

-

Add anhydrous toluene to the flask, followed by pyrrolidine (1.2 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

The following diagram illustrates the general workflow for the synthesis and subsequent derivatization of the this compound scaffold.

Caption: Synthetic workflow for this compound and its derivatives.

Biological Activities of this compound Derivatives

The true measure of the this compound scaffold's importance lies in the potent and diverse biological activities of the molecules derived from it.

Kinase Inhibition in Oncology

One of the most significant applications of the this compound scaffold is in the development of kinase inhibitors for the treatment of cancer. The 4-anilinoquinazoline and 4-anilinopyrimidine cores are well-established pharmacophores that target the ATP-binding site of various kinases.[7]

FLT3 Inhibition in Acute Myeloid Leukemia (AML):

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Internal tandem duplication (ITD) mutations in the FLT3 gene are found in approximately 30% of patients with AML and are associated with a poor prognosis. Consequently, FLT3-ITD has become a key therapeutic target.

Several potent FLT3-ITD inhibitors have been developed that incorporate a modified this compound moiety, specifically 4-(pyrrolidin-1-ylsulfonyl)aniline.[8] This sulfonyl derivative serves as a key building block in the synthesis of imidazo[1,2-b]pyridazine and imidazo[4,5-b]pyridine series of FLT3 inhibitors.[8] These compounds have demonstrated nanomolar to submicromolar inhibitory activities against both wild-type and mutated forms of FLT3.[8]

The diagram below illustrates the simplified FLT3 signaling pathway and the point of inhibition by these derivatives.

Sources

- 1. CAS 2632-65-7: this compound | CymitQuimica [cymitquimica.com]

- 2. enamine.net [enamine.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

4-(Pyrrolidin-1-yl)aniline: A Privileged Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide a comprehensive technical overview of 4-(Pyrrolidin-1-yl)aniline. This versatile molecule is a cornerstone in the development of advanced therapeutics and functional materials, and understanding its nuances is key to unlocking its full potential.

The Molecule: Structural Significance and Physicochemical Rationale

This compound, with a CAS number of 2632-65-7, is an aromatic amine distinguished by the integration of a saturated pyrrolidine ring at the para-position of an aniline moiety.[1][2] This specific structural arrangement is not arbitrary; it is the source of the molecule's unique and highly valuable chemical properties.

The core of its utility lies in the powerful electron-donating nature of the pyrrolidinyl substituent. The lone pair of electrons on the pyrrolidine nitrogen engages in resonance with the aromatic π-system. This delocalization significantly increases the electron density of the aniline ring, particularly at the ortho and para positions relative to the amino group. This electronic enrichment has two primary consequences:

-

Enhanced Nucleophilicity: The primary amine group becomes more nucleophilic than in unsubstituted aniline, facilitating a range of subsequent chemical transformations.

-

Activated Aromatic Ring: The entire aromatic system is strongly activated towards electrophilic attack, allowing for substitutions under milder conditions than typically required for less activated anilines.

The non-planar, sp³-hybridized nature of the pyrrolidine ring also introduces three-dimensional character, which is a highly desirable feature in drug design for optimizing spatial interactions with biological targets.[3]

Synthesis of the this compound Core

The construction of the this compound scaffold is achievable through several robust synthetic strategies. The choice of method is often dictated by factors such as substrate availability, scale, and tolerance of functional groups.

Nucleophilic Aromatic Substitution (SNAr)

This is a classical and widely employed method. The reaction proceeds via the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group.[4] For this specific target, the synthesis typically involves two steps:

-

N-Arylation: 4-Fluoronitrobenzene is treated with pyrrolidine. The strongly electron-withdrawing nitro group activates the ring, making the position of the fluorine atom highly susceptible to nucleophilic attack by pyrrolidine.

-

Nitro Group Reduction: The resulting 1-(4-nitrophenyl)pyrrolidine intermediate is then reduced to the target aniline. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or using metal-acid combinations (e.g., Sn/HCl).

Caption: General workflow for the SNAr synthesis of this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates incompatible with SNAr conditions or when seeking broader substrate scope, the Buchwald-Hartwig amination is the premier modern alternative.[5][6] This powerful palladium-catalyzed cross-coupling reaction directly forges the C-N bond between an aryl halide (or triflate) and an amine.[7]

The reaction couples an aryl halide, such as 4-bromoaniline, with pyrrolidine. This transformation requires a palladium catalyst (e.g., Pd(OAc)₂ or a pre-formed complex), a bulky, electron-rich phosphine ligand (such as XPhos or SPhos), and a base (e.g., NaOt-Bu).[8] The development of these specialized ligands by Stephen Buchwald's group was critical in transforming this reaction into a broadly applicable and reliable synthetic tool.[8] This method's key advantage is its high functional group tolerance and its applicability to less reactive aryl chlorides.[6][9]

Key Applications in Synthesis

The utility of this compound is demonstrated by its widespread use as a foundational building block in both medicinal chemistry and materials science.

Medicinal Chemistry: A Privileged Scaffold

The pyrrolidine ring is a common motif in over 20 FDA-approved drugs, highlighting its importance in creating biologically active compounds.[10][11] The this compound fragment is particularly prevalent in the development of kinase inhibitors.

Kinase Inhibitors: The aniline core is a well-established "hinge-binding" motif in numerous kinase inhibitors, where it forms crucial hydrogen bonds within the ATP-binding site of the target kinase.[12][13] The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds, for example, are found in many clinical inhibitors.[13][14][15] The 4-(pyrrolidin-1-yl) substituent serves to modulate the compound's physicochemical properties, such as solubility and metabolic stability, and can occupy adjacent pockets to enhance potency and selectivity.[12] Derivatives of this aniline have been investigated as inhibitors for a range of kinases, including FLT3 in Acute Myeloid Leukemia (AML) and Src kinase.[15][16][17]

Table 1: Representative Kinase Inhibitor Scaffolds Incorporating the Anilino Moiety

| Scaffold Class | Target Kinase Example | Clinical Relevance |

| 4-Anilinoquinazoline | EGFR, HER2 | Oncology[13] |

| 4-Anilinoquinoline | Src, EphB3 | Oncology[13][15] |

| Imidazo[1,2-b]pyridazine | FLT3-ITD | Acute Myeloid Leukemia[16] |

Other Therapeutic Areas: Beyond oncology, derivatives have been synthesized and evaluated for antimicrobial and antifungal activity, demonstrating the broad applicability of this chemical template.[18]

Materials Science: Building Blocks for Functional Dyes

The electronic properties of this compound make it an excellent precursor for organic dyes.[19] Its primary amino group can be readily converted into a diazonium salt, which is a key intermediate for producing azo dyes.

Azo Dye Synthesis: This process involves two fundamental steps:

-

Diazotization: The aniline is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.[20]

-

Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or another aniline derivative, to form the characteristic -N=N- azo linkage, which is a powerful chromophore.[21]

The strong electron-donating 4-pyrrolidinyl group significantly influences the electronic structure of the resulting dye, allowing for the tuning of its color and photophysical properties.

Caption: Key steps in the synthesis of an azo dye from this compound.

Validated Experimental Protocols

The following protocols are provided as a trusted reference for the synthesis and application of this compound.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize this compound from 4-fluoronitrobenzene.

Step A: Synthesis of 1-(4-Nitrophenyl)pyrrolidine

-

In a round-bottom flask, dissolve 4-fluoronitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 1.5 eq) as a base, followed by the dropwise addition of pyrrolidine (1.2 eq).

-

Heat the reaction mixture to 80–100 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and pour it into a beaker of ice-cold water to precipitate the product.

-

Collect the yellow solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

Step B: Reduction to this compound

-

Dissolve the 1-(4-nitrophenyl)pyrrolidine (1.0 eq) from the previous step in ethanol or methanol.

-

Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

-

Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until all the starting material has been consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound, which can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of a Representative Azo Dye

Objective: To demonstrate the use of this compound as a diazo component in an azo coupling reaction.

-

Diazotization:

-

Suspend this compound (1.0 eq) in a mixture of water and concentrated hydrochloric acid in a beaker.

-

Cool the mixture to 0–5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15-20 minutes.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve a suitable coupling partner, such as 2-naphthol (1.0 eq), in an aqueous solution of sodium hydroxide. Cool this solution to 0–5 °C.

-

With vigorous stirring, slowly add the cold diazonium salt solution to the cold coupling partner solution.

-

A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

-

-

Isolation:

-

Collect the solid dye product by vacuum filtration.

-

Wash the filter cake with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.

-

Dry the final azo dye product in a desiccator.

-

Conclusion and Future Outlook

This compound is a quintessential example of a "privileged" building block in organic synthesis. Its straightforward preparation, combined with its potent electronic properties, provides chemists with a reliable and versatile platform for constructing complex molecules. Its established role in kinase inhibitor design continues to be a major driver of its use in medicinal chemistry, while its application in dye chemistry remains fundamentally important. Future innovation will likely focus on leveraging this scaffold in novel areas of materials science, such as organic electronics, and in the design of next-generation therapeutics with precisely tuned pharmacological profiles.

References

-

Krystof, V., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]

-

Ramazani, A., et al. (2016). Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. ResearchGate. Available at: [Link]

-

Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

PubChem. 4-(Pyrrolidin-1-ylcarbonyl)aniline. Available at: [Link]

-

Flores, A., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Matrix Fine Chemicals. This compound | CAS 2632-65-7. Available at: [Link]

-

Ramazani, A., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. Available at: [Link]

-

Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems. Available at: [Link]

-

University of the Fraser Valley. The Synthesis of Azo Dyes. Available at: [Link]

-

Chemtips. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

-

Winfield, L. L. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of Chemical Education. Available at: [Link]

-

Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. Available at: [Link]

-

Klutchko, S. R., et al. (2006). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Asquith, C. R. M., et al. (2020). Selected kinase profile of 4 key compounds. ResearchGate. Available at: [Link]

-

precisionFDA. 4-(2-(PYRROLIDIN-1-YL)ETHOXY)ANILINE. Available at: [Link]

-

Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]

-

ChemUniverse. This compound. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Sukhorukov, A. Y., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

-

Chemical Kinomics Lab. Drug Discovery - Inhibitor. Available at: [Link]

-

Thore, S. N., et al. (2017). Synthesis and Antimicrobial Screening of Novel 4-aryl-6-(4-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine. Der Pharma Chemica. Available at: [Link]

-

Bouzidi, A., & Achi, F. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances. Available at: [Link]

-

Wath, M. D., et al. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

Sources

- 1. This compound | CAS 2632-65-7 [matrix-fine-chemicals.com]

- 2. This compound | 2632-65-7 [sigmaaldrich.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. enamine.net [enamine.net]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemicalkinomics.com [chemicalkinomics.com]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]